molecular formula C14H15NO2 B2589681 4-Methoxy-3-(4-methoxyphenyl)aniline CAS No. 900640-92-8

4-Methoxy-3-(4-methoxyphenyl)aniline

Cat. No. B2589681
CAS RN: 900640-92-8
M. Wt: 229.279
InChI Key: IGCUWZMQUHTDDN-UHFFFAOYSA-N
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Description

4-Methoxy-3-(4-methoxyphenyl)aniline is an organic compound. It is a substituted aniline in which the hydrogen para to the amino group has been replaced by a methoxy group .


Synthesis Analysis

The synthesis of 4-Methoxy-3-(4-methoxyphenyl)aniline involves several steps. For instance, 4-Methoxy-N-(4-methoxybenzylidene)aniline is used as a precursor for the synthesis of other organic compounds . Other synthesis methods involve the use of 4-methoxyaniline and various other compounds .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-(4-methoxyphenyl)aniline can be analyzed using various techniques. For instance, FTIR and Raman spectral analyses can be used to study the molecular structure .


Chemical Reactions Analysis

4-Methoxy-3-(4-methoxyphenyl)aniline can undergo various chemical reactions. For example, it can be used as a reagent for the detection of oxidation products such as aldehydes and ketones in fats and oils . Other reactions involve the use of 4-methoxyaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3-(4-methoxyphenyl)aniline can be analyzed using various techniques. For instance, it is known that aniline is a polar compound and has high melting and boiling points due to the existence of hydrogen bonds .

Scientific Research Applications

Electrochemical and Electrochromic Behaviors in Polymers

Research has demonstrated the use of aniline derivatives, including compounds structurally related to 4-Methoxy-3-(4-methoxyphenyl)aniline, in the development of ambipolar polyimides. These materials exhibit remarkable electrochromic characteristics, high thermal stability, and glass-transition temperatures. Their ambipolar electrochromic behavior makes them suitable for advanced electronic and optical devices (Huang, Yen, & Liou, 2011).

Organic Synthesis and Oxidation Reactions

Aniline derivatives have been utilized in selective oxidation processes to produce azoxyarenes and other oxidation by-products, showcasing their role in synthetic organic chemistry. The structure of 4-methoxy-N-(4-nitrophenyl)aniline, obtained through these reactions, has been characterized, providing insights into the oxidation pathways of anilines (Gebhardt, Priewisch, Irran, & Rück-Braun, 2008).

Fluorescence Quenching Studies

The fluorescence quenching of boronic acid derivatives by aniline in alcohols has been studied, revealing significant insights into the photophysical properties of these compounds. This research is important for understanding the interactions between boronic acid derivatives and aniline, which could have implications in sensing and molecular recognition applications (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Molecular Structure and Spectroscopy

Investigations into the molecular structure, IR, NMR spectra, and HOMO-LUMO analysis of related aniline derivatives have been conducted. Such studies provide a deep understanding of the electronic properties and the structural characterization of these compounds, which is critical for their application in various chemical and material science fields (Efil & Bekdemir, 2014).

Electropolymerization and Material Properties

The synthesis and characterization of novel electrochromic materials based on aniline derivatives have been explored, highlighting their potential in the creation of conducting polymers with desirable electrochromic properties. These materials exhibit excellent thermal stability and optical contrasts, making them suitable for applications in electrochromic devices (Li, Liu, Ju, Zhang, Zhao, 2017).

Safety and Hazards

4-Methoxy-3-(4-methoxyphenyl)aniline can pose various safety hazards. For instance, it can cause skin irritation, serious eye irritation, and respiratory irritation. It can also be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The future directions of research on 4-Methoxy-3-(4-methoxyphenyl)aniline could involve the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

properties

IUPAC Name

4-methoxy-3-(4-methoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-12-6-3-10(4-7-12)13-9-11(15)5-8-14(13)17-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCUWZMQUHTDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(4-methoxyphenyl)aniline

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